2-Fluoro-5-(pyridin-3-YL)aniline

Description

Overview of the Chemical Structure and Classification

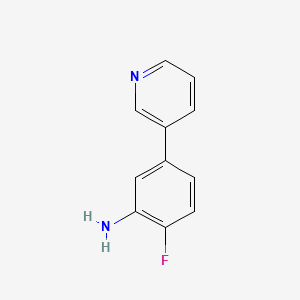

2-Fluoro-5-(pyridin-3-YL)aniline is an organic compound that can be classified as a fluorinated pyridyl aniline (B41778). Its structure is built upon a central aniline ring, which is an aromatic amine. This core is substituted at the second position with a fluorine atom and at the fifth position with a 3-pyridyl group. The presence of these distinct functional groups—an amino group (-NH2), a fluoro group (-F), and a pyridine (B92270) ring—on a benzene (B151609) core defines its chemical reactivity and potential applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C11H9FN2 bldpharm.com |

| Molecular Weight | 188.20 g/mol bldpharm.com |

| CAS Number | 264616-96-8 bldpharm.combldpharm.com |

| Appearance | Powder, crystals, or chunks sigmaaldrich.com |

| Color | Light yellow sigmaaldrich.com |

This table presents a summary of the key chemical and physical properties of this compound.

Significance of Pyridine and Fluorine in Contemporary Organic and Medicinal Chemistry Research

The combination of a pyridine ring and a fluorine atom within a single molecular framework is a deliberate design choice, leveraging the unique and advantageous properties of each component.

Pyridine Scaffold as a Privileged Structure in Chemical Biology

The pyridine ring is a nitrogen-containing heterocycle that is considered a "privileged structure" in medicinal chemistry. rsc.orgresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them a versatile foundation for drug discovery. researchgate.netnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for interacting with biological receptors and enzymes. nih.gov This ability to form specific interactions enhances the pharmacokinetic properties of drug candidates. nih.gov In fact, the pyridine nucleus is a core component in over 7,000 existing drug molecules of medicinal importance. rsc.org Pyridine-based drugs have shown a wide array of biological activities, including anticancer, antimalarial, and anti-Alzheimer's properties. nih.gov

Strategic Role of the Fluorine Atom in Molecular Design and Pharmacophore Development

The incorporation of fluorine into drug candidates has become a widespread strategy in modern medicinal chemistry. nih.govbenthamscience.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's therapeutic potential. nih.govresearchgate.net

Key benefits of introducing fluorine include:

Enhanced Metabolic Stability: The C-F bond is very strong, making it resistant to metabolic cleavage by enzymes. This can prolong the drug's half-life in the body. nih.gov

Improved Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic and hydrogen-bonding interactions with target proteins, increasing the drug's potency. benthamscience.comresearchgate.net

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. benthamscience.comresearchgate.net

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can optimize a drug's absorption and distribution. nih.gov

Research Context of Substituted Anilines in Complex Molecule Synthesis

Substituted anilines are a fundamental class of organic compounds that serve as versatile building blocks in the synthesis of more complex molecules. wisdomlib.org They are key starting materials for producing a wide range of chemical structures, including pharmaceuticals, agrochemicals, dyes, and materials for organic electronics. acs.org The amino group of aniline can be readily modified, and the aromatic ring can be further functionalized, allowing for the creation of diverse molecular architectures. wisdomlib.org Specifically, meta-substituted anilines, a category to which this compound belongs, are of particular interest as they offer a substitution pattern that can be challenging to achieve through direct functionalization of aniline itself. acs.orgrsc.org

Historical and Current Research Trajectories for this compound and Related Fluorinated Pyridyl Anilines

While specific historical research trajectories for this compound are not extensively documented in readily available literature, the research interest in this and related fluorinated pyridyl anilines is driven by their potential as key intermediates in the synthesis of high-value compounds. The development of synthetic methods for creating fluorinated pyridines and anilines has been an active area of research. researchgate.netacs.orggoogle.com

For instance, a related compound, 2-fluoro-6-(pyrimidin-5-yl)aniline, has been utilized as a temporary directing group in metal-catalyzed C-H functionalization reactions. sigmaaldrich.comsigmaaldrich.com This highlights the role of such scaffolds in facilitating the synthesis of complex molecules with high site selectivity, a crucial aspect of modern organic synthesis. sigmaaldrich.comsigmaaldrich.com The research on fluorinated heterocyclic compounds continues to expand, with a significant number of recently FDA-approved drugs containing these motifs. mdpi.com This trend underscores the ongoing importance and future potential of compounds like this compound in the development of new medicines and advanced materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9FN2 |

|---|---|

Molecular Weight |

188.20 g/mol |

IUPAC Name |

2-fluoro-5-pyridin-3-ylaniline |

InChI |

InChI=1S/C11H9FN2/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h1-7H,13H2 |

InChI Key |

FBGXKQRJLAKPDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoro 5 Pyridin 3 Yl Aniline and Its Analogues

Direct Synthetic Pathways to the Core Structure

The direct formation of the pyridyl-aniline bond is the cornerstone of synthesizing 2-fluoro-5-(pyridin-3-yl)aniline. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, which have become a standard for C-C bond formation in the synthesis of biaryl systems. jsynthchem.com Alternative strategies, such as nucleophilic aromatic substitution and ring-forming reactions, provide other valuable routes to the core structure and its analogues.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are a powerful tool for creating carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl compounds, which are common structures in pharmaceuticals and organic materials. nih.govnih.gov The Suzuki-Miyaura reaction, in particular, is widely used due to its mild reaction conditions and the commercial availability and stability of its boronic acid reagents. jsynthchem.com

The Suzuki-Miyaura coupling is a highly efficient method for constructing the C-C bond between the fluoroaniline and pyridine (B92270) rings. This reaction typically involves the coupling of an aryl halide or triflate with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. jsynthchem.comnih.gov

For the synthesis of this compound, two primary disconnection approaches are viable:

Coupling of a 2-fluoro-5-haloaniline (e.g., 2-fluoro-5-bromoaniline) with pyridine-3-boronic acid.

Coupling of a 3-halopyridine (e.g., 3-bromopyridine) with a 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline precursor.

The first approach is often preferred due to the commercial availability of pyridine-3-boronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor. A variety of phosphine (B1218219) ligands can be employed to stabilize the palladium catalyst and facilitate the reaction. Dialkylbiaryl phosphine ligands, for instance, have proven effective for a wide range of substrates, including heteroaryl systems. nih.gov The choice of base, solvent, and temperature is crucial for optimizing the reaction yield and minimizing side products.

Below is a representative table of conditions for Suzuki-Miyaura coupling reactions involving pyridyl and aryl components.

| Coupling Partners | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Fluoro-5-bromoaniline + Pyridine-3-boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 3-Bromopyridine + 2-Fluoro-5-boronic acid | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Toluene | 110 | 90 |

| 2-Chloropyridine + Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos | CsF | THF | 80 | 78 |

This table is illustrative and based on typical conditions reported for similar Suzuki-Miyaura reactions.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps, initiated by a Pd(0) species, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (e.g., 2-fluoro-5-bromoaniline) to the Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new arylpalladium(II) halide intermediate. The electron density of the aryl halide and the steric and electronic properties of the phosphine ligands influence the rate of this step.

Transmetalation : The arylpalladium(II) intermediate then reacts with the organoboron species (e.g., pyridine-3-boronic acid), which is activated by the base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex. This complex transfers the organic group (the pyridyl ring) to the palladium center, displacing the halide and forming a diarylpalladium(II) complex.

Reductive Elimination : In the final step, the two organic groups on the palladium center couple, and the desired biaryl product, this compound, is eliminated from the palladium. This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle.

The efficiency of the catalyst system depends on the ability of the ligands to promote these steps while preventing catalyst decomposition. Ligands like triphenylphosphine (PPh₃) stabilize the palladium species and modulate its reactivity to achieve high yields.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Fluoropyridine and Fluoroaniline Systems

Nucleophilic Aromatic Substitution (SNAr) provides a fundamental method for introducing fluorine atoms onto aromatic rings, which is essential for synthesizing the precursors to this compound. The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to a suitable leaving group (like a halogen or another nitro group). scispace.com

For fluoropyridine systems, the high electronegativity of the ring nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. nih.gov The reaction of a 2-chloropyridine or 2-nitropyridine with a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), can yield the corresponding 2-fluoropyridine. nih.govresearchgate.net The reactivity of halopyridines in SNAr reactions is often greater than that of their chloropyridine counterparts, allowing for milder reaction conditions. nih.govacs.org For instance, the substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with fluoride has been successfully achieved to produce methyl 3-fluoropyridine-4-carboxylate. scispace.comnih.gov

Similarly, to synthesize a fluoroaniline precursor, a dinitrobenzene derivative can be selectively reacted with a fluoride source. For example, the synthesis of 2-fluoro-5-nitroaniline can be achieved from 2,4-dinitrofluorobenzene through a selective reduction of one nitro group. The presence of the remaining nitro group facilitates potential subsequent reactions.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | Reflux | Methyl 3-fluoropyridine-4-carboxylate | 38 nih.gov |

| 2-Nitropyridine | K[¹⁸F]F-K₂₂₂ | - | 140 | 2-[¹⁸F]Fluoropyridine | 70-89 researchgate.net |

| 2-Chloropyridine | NaOEt | EtOH | - | 2-Ethoxypyridine | (320x slower than 2-fluoropyridine) nih.govacs.org |

Cyclization and Ring-Forming Methodologies

While cross-coupling reactions build the molecule by connecting two pre-existing rings, cyclization strategies construct one or both of the aromatic rings from acyclic or partially cyclic precursors. These methods offer an alternative approach to the pyridyl-aniline core.

One common strategy involves the construction of the pyridine ring. For example, α,β,γ,δ-unsaturated ketones can undergo cyclization with an ammonia source, like ammonium formate, to form substituted pyridines under metal-free conditions. organic-chemistry.org Another approach is the Vilsmeier-Haack or a related reaction on an appropriate substrate to build the pyridine ring.

Alternatively, quinoline synthesis, which involves the formation of a pyridine ring fused to a benzene (B151609) ring, provides insight into related ring-forming reactions. The electrophilic cyclization of N-(2-alkynyl)anilines, for instance, can produce substituted quinolines under mild conditions. nih.gov While not directly forming the pyridyl-aniline linkage, these methodologies showcase the principles of building heterocyclic rings. For the synthesis of a this compound analogue, one could envision a strategy where a suitably functionalized aniline (B41778) derivative is cyclized with a three-carbon unit to form the pyridine ring. Formal (4+2) cyclization reactions using pyridinium 1,4-zwitterions have also been developed to access pyrido[1,2-a]pyrazine derivatives, demonstrating advanced ring-forming possibilities. mdpi.com

Precursor Synthesis and Regioselective Functionalization Strategies

The success of the synthetic pathways described above hinges on the availability of appropriately functionalized precursors. The synthesis of these starting materials requires precise control over regioselectivity to ensure that substituents are introduced at the correct positions on the aniline and pyridine rings.

For the aniline fragment, a key precursor is 2-fluoro-5-bromoaniline or 2-fluoro-5-nitroaniline. The synthesis of 2-fluoro-5-nitroaniline can start from fluorobenzene. Nitration of fluorobenzene typically yields a mixture of ortho and para isomers, with the para isomer (4-fluoronitrobenzene) being the major product. A subsequent nitration can introduce a second nitro group, followed by a selective reduction. A more direct route involves the selective reduction of 2,4-dinitrofluorobenzene. guidechem.com

Regioselective C-H functionalization is a modern and powerful strategy for introducing functional groups without pre-functionalized substrates. researchgate.net For anilines, directing groups can be used to guide a metal catalyst to a specific C-H bond. For example, a pyrimidine (B1678525) directing group can facilitate ortho-C-H nitration of anilines. researchgate.net While powerful, these methods must be carefully chosen to match the desired substitution pattern.

For the pyridine fragment, pyridine-3-boronic acid is a common precursor for Suzuki-Miyaura coupling. It can be synthesized from 3-bromopyridine via lithium-halogen exchange followed by quenching with a borate ester. Regioselective functionalization of the pyridine ring can be challenging but is achievable. For instance, the Chichibabin reaction allows for amination at the 2-position. Direct C-H functionalization strategies are also being developed for pyridines to introduce various substituents at specific positions. dntb.gov.ua

The synthesis of 3,5-difluoroaniline, an analogue precursor, can be achieved via the catalytic hydrogenation of 2-chloro-3,5-difluoroaniline, demonstrating a method for removing a directing or blocking group. prepchem.com This highlights the multi-step sequences often required to achieve the desired substitution pattern on the aniline ring.

| Precursor | Synthetic Method | Key Reagents | Regioselectivity |

| 2-Fluoro-5-nitroaniline | Selective reduction of 2,4-dinitrofluorobenzene | Zinc powder, ammonium chloride | Selective reduction of the ortho-nitro group |

| Pyridine-3-boronic acid | Halogen-metal exchange from 3-bromopyridine | n-BuLi, triisopropyl borate | Functionalization at the 3-position |

| Ortho-nitrated anilines | Directed C-H nitration | Pyrimidine directing group, Pd catalyst | Ortho-selective to the directing group researchgate.net |

| 3,5-Difluoroaniline | Dehalogenation-hydrogenation | 2-chloro-3,5-difluoroaniline, Pd/C, H₂ | Removal of chloro group prepchem.com |

Derivatization of Fluorinated Anilines (e.g., Nitration)

The synthesis of this compound often commences with the strategic derivatization of a fluorinated aniline precursor. A common and crucial step in this process is nitration, which introduces a nitro group that can later be transformed into the desired amine functionality. The nitration of fluorinated aromatic compounds is a well-established method, though it requires careful control of reaction conditions to achieve the desired regioselectivity.

One plausible synthetic route begins with 2-fluoroaniline. To control the nitration and avoid unwanted side reactions, the aniline is often first protected as an acetanilide. For instance, 2-fluoroacetanilide can be synthesized by treating 2-fluoroaniline with acetic anhydride. Subsequent nitration of 2-fluoroacetanilide with a mixture of nitric acid and sulfuric acid typically yields the 4-nitro and 6-nitro isomers. The desired 5-nitro isomer is generally not the major product in this direct nitration.

A more effective strategy involves starting with a precursor where the substitution pattern is already established. For example, the synthesis of 2-fluoro-5-nitroaniline has been achieved through the reduction of 2,4-difluoronitrobenzene. guidechem.com In this method, the reaction conditions are optimized to selectively reduce one of the fluorine atoms while retaining the nitro group. Another approach is the nitration of 3-fluoroaniline, which can provide 2-fluoro-5-nitroaniline as a significant product. smolecule.com

The reaction conditions for the nitration of fluorinated anilines are critical and are summarized in the table below.

| Starting Material | Reagents | Key Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| 2-Fluoroacetanilide | HNO₃, H₂SO₄ | Low temperature (0-5 °C) | 2-Fluoro-4-nitroacetanilide and 2-Fluoro-6-nitroacetanilide | cdnsciencepub.com |

| 3-Fluoroaniline | HNO₃, H₂SO₄ | Controlled temperature | 3-Fluoro-4-nitroaniline and 3-Fluoro-6-nitroaniline | smolecule.com |

| 2,4-Difluoronitrobenzene | Reducing agent (e.g., NaBH₄) | Selective reduction | 2-Fluoro-5-nitroaniline | guidechem.com |

Selective Functionalization of Pyridine Ring Systems

A pivotal step in the synthesis of this compound is the formation of the C-C bond between the fluorinated aniline and the pyridine ring. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for this transformation. nih.govtcichemicals.com This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex.

In the context of synthesizing this compound, a common approach is the Suzuki coupling of a halogenated fluorinated aniline derivative with pyridine-3-boronic acid. For example, 2-fluoro-5-bromoaniline can be coupled with pyridine-3-boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. nih.govnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. thieme-connect.comresearchgate.net

The reactivity of the pyridine ring can be influenced by its electronic properties. Electron-deficient pyridines can be challenging substrates for Suzuki coupling, but the development of advanced catalyst systems has largely overcome these limitations. nih.gov The table below summarizes typical conditions for the Suzuki coupling of haloanilines with pyridineboronic acids.

| Aniline Derivative | Pyridine Derivative | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Fluoro-5-bromoaniline | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good to Excellent | nih.govnih.gov |

| 2-Bromoaniline | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF | High | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | nih.gov |

Reductive Transformations (e.g., Nitro Group Reduction to Amine)

The final step in many synthetic routes to this compound involves the reduction of a nitro group to an amine. This is a fundamental transformation in organic synthesis with a wide variety of available methods. The choice of reducing agent is critical to ensure chemoselectivity, particularly in the presence of other functional groups.

A common and efficient method for the reduction of aromatic nitro compounds is catalytic hydrogenation. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other catalysts such as platinum oxide (PtO₂) or Raney nickel can also be employed.

For laboratory-scale synthesis, chemical reducing agents are also widely used. Tin(II) chloride (SnCl₂) in hydrochloric acid is a classic method for the reduction of aromatic nitro groups. Other metal-based reducing agents include iron (Fe) in acetic acid and zinc (Zn) in the presence of an acid. More modern and milder methods include the use of sodium dithionite (Na₂S₂O₄) or transfer hydrogenation with reagents like ammonium formate or hydrazine in the presence of a catalyst.

The following table provides a summary of common methods for the reduction of aromatic nitro groups.

| Reducing Agent/System | Key Features | Typical Substrates | Reference |

|---|---|---|---|

| H₂, Pd/C | Clean, high yield, scalable | Aromatic nitro compounds | General Knowledge |

| SnCl₂/HCl | Effective, widely used in labs | Aromatic nitro compounds | General Knowledge |

| Fe/CH₃COOH | Inexpensive, effective | Aromatic nitro compounds | General Knowledge |

| Zn/NH₄Cl | Milder conditions | Aromatic nitro compounds | General Knowledge |

| NaBH₄/Catalyst | Selective reduction | Aromatic nitro compounds | General Knowledge |

Emerging Synthetic Techniques and Sustainable Approaches

"One-Pot" Reaction Sequences

"One-pot" reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. mdpi.comorganic-chemistry.org In the synthesis of complex molecules like this compound, one-pot strategies can streamline the synthetic process.

A potential one-pot approach for the synthesis of pyridinylanilines could involve a tandem Suzuki coupling and reduction sequence. For example, a halo-nitroaniline could be coupled with a pyridineboronic acid, and then, without isolating the nitro-substituted biaryl, a reducing agent could be added to the same reaction mixture to convert the nitro group to an amine. The development of such one-pot procedures requires careful selection of reagents and reaction conditions that are compatible with all steps of the sequence.

Metal-Free C-H Functionalization Concepts (e.g., Temporary Directing Groups)

In recent years, there has been a significant push towards the development of more sustainable synthetic methods, including metal-free C-H functionalization. rsc.org These approaches avoid the use of expensive and potentially toxic transition metal catalysts. For the synthesis of biaryls, direct C-H arylation of anilines with aryl halides is an attractive metal-free alternative to traditional cross-coupling reactions.

The regioselectivity of C-H functionalization can be controlled through the use of directing groups. researchgate.netresearchgate.net Temporary or removable directing groups are particularly advantageous as they can be introduced to guide the reaction and then subsequently removed, leaving no trace in the final product. acs.org In the context of pyridine functionalization, various directing groups have been developed to achieve selective C-H activation at different positions of the pyridine ring. nih.govnih.gov While still an emerging area, the application of these concepts to the synthesis of this compound and its analogues holds promise for more efficient and environmentally friendly synthetic routes.

Advanced Catalytic Systems for Efficiency and Selectivity

The efficiency and selectivity of many synthetic transformations, particularly cross-coupling reactions, are highly dependent on the catalyst system employed. The development of advanced catalytic systems is a continuous area of research aimed at improving reaction yields, reducing catalyst loading, and expanding the substrate scope.

In the context of the Suzuki-Miyaura coupling for the synthesis of this compound, significant advancements have been made in the design of palladium catalysts. thieme-connect.com The use of bulky, electron-rich phosphine ligands, such as those of the Buchwald and Fu groups, has led to highly active catalysts that can couple even challenging substrates, including electron-deficient pyridines and sterically hindered aryl halides, at low catalyst loadings. nih.govorganic-chemistry.org Palladacycles have also emerged as highly active and stable pre-catalysts for Suzuki reactions. thieme-connect.com The ongoing development of novel ligands and catalyst systems will continue to enhance the efficiency and practicality of synthesizing complex molecules like this compound.

Chemical Transformations and Reaction Mechanisms of 2 Fluoro 5 Pyridin 3 Yl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, characterized by the amino group attached to the benzene (B151609) ring, is a primary site for various functionalization reactions. The amino group is a potent activating group, directing electrophilic substitution to the ortho and para positions. However, its reactivity can be modulated to achieve desired chemical outcomes.

Amine Functionalization: Acylation and Aroylation Reactions

The primary amine of 2-fluoro-5-(pyridin-3-yl)aniline readily undergoes acylation and aroylation reactions with acyl halides, anhydrides, or carboxylic acids (under coupling conditions) to form the corresponding amides. These reactions are fundamental in synthetic chemistry, often employed to protect the amino group or to introduce new functionalities.

A typical acylation involves the reaction of the aniline with an acylating agent such as acetyl chloride or acetic anhydride, usually in the presence of a base like pyridine (B92270) or triethylamine, to yield N-(2-fluoro-5-(pyridin-3-yl)phenyl)acetamide. The base neutralizes the acidic byproduct (e.g., HCl) and facilitates the reaction. Similarly, aroylation with benzoyl chloride would yield N-(2-fluoro-5-(pyridin-3-yl)phenyl)benzamide.

These amide-forming reactions are crucial for several reasons. The resulting acetamide (B32628) is a crystalline solid, which can aid in the purification of the compound. youtube.com Furthermore, the acetyl group is an effective protecting group that reduces the high reactivity of the amino group towards oxidation and over-halogenation in electrophilic aromatic substitution reactions. youtube.comorgsyn.org This protecting group can be readily removed by acid or base-catalyzed hydrolysis to regenerate the aniline.

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-(2-fluoro-5-(pyridin-3-yl)phenyl)acetamide | Acylation |

| Acetic anhydride | N-(2-fluoro-5-(pyridin-3-yl)phenyl)acetamide | Acylation |

| Benzoyl chloride | N-(2-fluoro-5-(pyridin-3-yl)phenyl)benzamide | Aroylation |

Condensation and Cyclocondensation Reactions to Form Heterocyclic Systems

The amino group of this compound is a key nucleophile in condensation and cyclocondensation reactions, leading to the formation of various heterocyclic systems. These reactions are of significant interest in medicinal chemistry for the synthesis of complex scaffolds.

For instance, in the Friedländer synthesis , an o-aminoaryl aldehyde or ketone reacts with a compound containing a reactive α-methylene group to form a quinoline. wikipedia.orgorganic-chemistry.orgnih.gov While this compound itself is not a ketone or aldehyde, it could be a precursor. If the aniline were to be transformed into a 2-amino-4-fluorobenzaldehyde (B111960) derivative with a pyridin-3-yl substituent at the 5-position, it could then undergo a Friedländer condensation.

The Pictet-Spengler reaction is another powerful method for synthesizing tetrahydroisoquinolines and related heterocyclic structures from a β-arylethylamine and an aldehyde or ketone. wikipedia.orgnrochemistry.combeilstein-journals.org If this compound were part of a larger molecule that includes a β-arylethylamine moiety, this reaction could be employed for cyclization.

Furthermore, reactions with 1,3-dicarbonyl compounds can lead to the formation of seven-membered rings like benzodiazepines . nih.govrsc.orgrsc.org For example, condensation of an o-phenylenediamine (B120857) with a β-ketoester is a common route to 1,5-benzodiazepines. While this compound is not a diamine, related structures with an additional amino group could undergo such cyclizations.

| Reaction Name | Reactant Type | Resulting Heterocycle |

| Friedländer Synthesis | α-Methylene ketone/aldehyde | Quinoline |

| Pictet-Spengler Reaction | Aldehyde/ketone | Tetrahydroisoquinoline |

| Combes Quinoline Synthesis | β-Diketone | Quinoline |

| Skraup Synthesis | Glycerol, sulfuric acid, oxidizing agent | Quinoline |

| Condensation | 1,3-Dicarbonyl compound | Benzodiazepine (with appropriate diamine) |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound introduces another layer of reactivity, distinct from the aniline part of the molecule. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C-2 and C-4 positions.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. nih.gov Common electrophilic substitution reactions like nitration and halogenation require harsh conditions and often result in low yields. orgsyn.org The presence of the aniline moiety, a strong activating group, would likely direct electrophilic attack to the benzene ring rather than the pyridine ring under standard conditions. To achieve substitution on the pyridine ring, one would typically need to activate it, for example, by N-oxidation, or use highly reactive electrophiles under forcing conditions.

Nucleophilic Aromatic Substitution at Specific Positions (C-2, C-4)

The pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r), especially at the positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen. youtube.comnih.gov The electron-withdrawing nitrogen atom stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. In the case of this compound, the pyridine ring does not have a leaving group at the activated C-2, C-4, or C-6 positions. Therefore, direct nucleophilic substitution on the pyridine ring of this specific molecule is unlikely without prior modification. However, related 2-halopyridines are known to undergo nucleophilic substitution with various nucleophiles, including amines, alkoxides, and thiolates. youtube.com

Influence of the Fluorine Atom on Reaction Pathways and Stereoelectronic Effects

The fluorine atom at the C-2 position of the aniline ring significantly influences the reactivity of the entire molecule through its stereoelectronic effects. Fluorine is the most electronegative element, and its presence has several consequences:

Inductive Effect : The strong electron-withdrawing inductive effect (-I) of the fluorine atom deactivates the benzene ring towards electrophilic aromatic substitution. This effect can help to mitigate the over-reactivity of the aniline, potentially allowing for more controlled reactions. researchgate.net

Steric Effects : Although fluorine is relatively small, its presence ortho to the amino group can introduce some steric hindrance, which may influence the regioselectivity of reactions involving the amino group or the adjacent carbon atom.

Hydrogen Bonding : The fluorine atom can participate in intramolecular hydrogen bonding with the N-H of the adjacent amino group. This interaction can influence the conformation of the molecule and the acidity of the amine proton. researchgate.net

Modulation of Nucleophilicity : The inductive effect of the fluorine atom reduces the electron density on the nitrogen atom of the aniline, thereby decreasing its nucleophilicity compared to a non-fluorinated aniline. This can affect the rates of acylation, aroylation, and condensation reactions.

In the context of nucleophilic aromatic substitution on the benzene ring, a fluorine atom is a good leaving group, especially when activated by electron-withdrawing groups in the ortho and para positions. However, in this compound, the aniline ring is generally more susceptible to electrophilic attack due to the activating amino group.

Palladium-Mediated and Other Transition Metal-Catalyzed Coupling Reactions of Derivatives

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable in synthetic organic chemistry for their broad substrate scope and functional group tolerance. nih.govepfl.chnih.gov These reactions typically involve the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the desired product and regenerate the active catalyst. youtube.com

While direct coupling reactions on the parent this compound are possible, the derivatization of the aniline nitrogen or the introduction of a leaving group on the pyridine or benzene ring opens up a plethora of possibilities for further molecular diversification. For instance, halo-substituted derivatives of this compound serve as excellent precursors for a variety of coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for the formation of C-C bonds between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. nih.govnih.gov In the context of this compound derivatives, a bromo- or iodo-substituted analog can be coupled with a wide range of aryl or heteroaryl boronic acids to generate biaryl structures. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivities, with catalysts like Pd(dppf)Cl₂ and ligands such as RuPhos often employed for challenging substrates. nih.govclaremont.edu

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. nih.govnih.govorganic-chemistry.org For derivatives of this compound, this reaction can be utilized in two principal ways. An N-H group on a derivative can be arylated, or a halo-substituted derivative can be coupled with various amines to introduce new nitrogen-containing functionalities. The reaction is typically performed in the presence of a palladium catalyst and a phosphine (B1218219) ligand, with a base to facilitate the deprotonation of the amine. acs.orgacs.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. epfl.ch For a halo-substituted derivative of this compound, this reaction provides a direct route to alkynyl-substituted analogs, which are valuable intermediates for further transformations.

The following table summarizes representative examples of palladium-catalyzed coupling reactions on derivatives of fluorinated anilines and pyridines, which serve as models for the reactivity of this compound derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Product | Yield (%) | Ref. |

| 1-Bromo-2-fluoro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-Fluoro-4-nitro-1,1'-biphenyl | 95 | nih.gov |

| 4-Bromoacetophenone | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 1-(4-Morpholinophenyl)ethan-1-one | 98 | acs.org |

| 1-Iodo-2-fluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | - | CuI, Et₃N | THF | RT | 1-(2-Fluorophenyl)-2-phenylethyne | 92 | epfl.ch |

| 4-Chloroanisole | Aniline | [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | K₃PO₄ | H₂O | 100 | N-(4-Methoxyphenyl)aniline | 94 | acs.org |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 2-(4-Methoxyphenyl)pyridine | 85 | nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For 2-Fluoro-5-(pyridin-3-YL)aniline, DFT studies would be employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry.

The study would involve rotating the bonds between the aniline (B41778) and pyridine (B92270) rings to map the potential energy surface. This process identifies the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as any other low-energy stable conformations (local minima). The relative energies of these conformers would indicate their population distribution at a given temperature. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be compared with experimental data if available. A study on related aniline derivatives utilized the B3LYP functional with various basis sets to achieve accurate geometries. asianpubs.org

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies of the fundamental modes of molecular vibration. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

For this compound, these calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. This correlation helps in the definitive assignment of the absorption bands in the experimental spectra to specific vibrational modes of the molecule. For instance, characteristic vibrational frequencies for C-F, N-H, and C-N bonds would be identified. Studies on similar molecules like fluoropyridines and other aniline derivatives have shown that DFT calculations can predict vibrational spectra with a high degree of accuracy. asianpubs.orgresearchgate.net

A hypothetical table of selected calculated and experimental vibrational frequencies is presented below to illustrate how such data would be organized.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| ν(N-H) asym | 3500 | 3495 | Asymmetric N-H stretch |

| ν(N-H) sym | 3400 | 3395 | Symmetric N-H stretch |

| ν(C-F) | 1250 | 1245 | C-F stretch |

| δ(N-H) | 1620 | 1615 | N-H scissoring |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.orgbldpharm.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. aimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For example, the analysis would show whether the electron density of the HOMO is concentrated on the aniline or the pyridine ring, and similarly for the LUMO.

The following table illustrates the type of data that would be generated in an FMO analysis.

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is used to predict the reactive sites for electrophilic and nucleophilic attacks. thaiscience.info The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating these as sites for electrophilic interaction. The fluorine atom would also create a region of negative potential. Positive potential might be observed on the hydrogen atoms of the amino group. Additionally, an analysis of the atomic charge distribution (e.g., using Natural Bond Orbital analysis) would quantify the partial charge on each atom, providing further insight into the molecule's polarity and reactive sites. nih.gov

Intermolecular Interaction Analysis

Understanding how molecules interact with each other is crucial for predicting their properties in the solid state, such as their crystal packing.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. asianpubs.org The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where a molecule's electron density is dominant.

For this compound, this analysis would map the different types of intermolecular contacts, such as hydrogen bonds (N-H···N, C-H···F) and π-π stacking interactions between the aromatic rings. The surface can be colored to highlight different properties, such as the distance of contacts relative to the van der Waals radii.

Associated with the Hirshfeld surface is the 2D fingerprint plot, which provides a quantitative summary of the intermolecular contacts. researchgate.net It plots the distances from the surface to the nearest atom inside (di) and outside (de) the surface. Different types of interactions appear as distinct patterns in the fingerprint plot, and the relative area of these patterns indicates the prevalence of each type of contact. For instance, sharp spikes in the plot are characteristic of hydrogen bonds. nih.gov This analysis would reveal the dominant forces governing the crystal packing of this compound. researchgate.net

A hypothetical summary of the percentage contribution of different intermolecular contacts from a Hirshfeld analysis is shown in the table below.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 45 |

| C···H/H···C | 25 |

| N···H/H···N | 15 |

| F···H/H···F | 10 |

| C···C | 5 |

Advanced Molecular Modeling Techniques

Advanced molecular modeling has become an indispensable tool in modern drug discovery. For this compound, these techniques can elucidate its three-dimensional structure, conformational flexibility, and potential interactions with biological macromolecules. This understanding is fundamental to predicting its pharmacokinetic and pharmacodynamic profiles, thereby accelerating the journey from a lead compound to a clinical candidate.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is crucial for understanding the interactions between a potential drug molecule, like this compound, and its biological target at the atomic level. The primary goal of molecular docking is to identify the most stable binding conformation, which is typically the one with the lowest binding energy.

In the context of this compound, docking simulations would be employed to screen its binding affinity against a panel of known therapeutic targets, such as protein kinases, which are often implicated in diseases like cancer. The aminopyridine scaffold is a well-established pharmacophore in many kinase inhibitors. The simulation would involve preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The software then systematically explores various possible conformations of the ligand within the active site of the protein, calculating the binding energy for each pose.

The binding energy is a composite of several intermolecular forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. For this compound, the aniline nitrogen and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. The fluorine atom can also participate in hydrogen bonding and other electrostatic interactions, potentially enhancing binding affinity and selectivity.

The results of a hypothetical molecular docking study of this compound against a protein kinase target are illustrated in the table below. Such a study would reveal key amino acid residues that are critical for binding.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Protein Kinase X | -8.5 | MET120, LYS75, ASP181 | NH of aniline with ASP181; Pyridine N with MET120 | Phenyl ring with LEU70, VAL78 |

| Protein Kinase Y | -7.2 | GLU98, PHE179 | Pyridine N with GLU98 | Pyridinyl group with PHE179 |

This table is for illustrative purposes only and does not represent actual experimental data.

Role of 2 Fluoro 5 Pyridin 3 Yl Aniline in Advanced Chemical Research and Derivative Development

Strategic Scaffold in Heterocyclic Synthesis and Drug Design

The structure of 2-Fluoro-5-(pyridin-3-yl)aniline is considered a "privileged scaffold" in drug discovery. This is due to the presence of key pharmacophoric features: a pyridine (B92270) ring, a fluoro-substituted phenyl group, and an aniline (B41778) amine group. The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.netmdpi.com The fluorine atom's high electronegativity and ability to form strong carbon-fluorine bonds can significantly alter the electronic properties and lipophilicity of a molecule, often leading to improved pharmacological profiles. mdpi.comnih.gov

The pyridine ring is a common feature in many bioactive compounds and approved drugs, offering hydrogen bonding capabilities and serving as a bioisostere for other aromatic systems. nih.gov The aniline portion of the molecule provides a versatile handle for a multitude of chemical transformations, allowing for the construction of diverse molecular libraries. rsc.org The combination of these three components in a single, relatively simple molecule makes this compound a highly strategic starting material for synthesizing new heterocyclic compounds with potential therapeutic applications. mdpi.com Its utility is particularly noted in the development of kinase inhibitors and other targeted therapies where precise molecular recognition is key.

Precursor for Complex Molecular Architectures and Hybrid Compounds

The reactivity of the aniline and pyridine groups, coupled with the electronic effects of the fluorine substituent, makes this compound an ideal precursor for synthesizing more complex molecules. It serves as a foundation for building fused ring systems, bi-aryl compounds, and various hybrid molecules through a range of organic reactions.

Fused heterocyclic systems are central to many pharmaceutical agents. This compound is a valuable precursor for such structures. For instance, the imidazopyridine scaffold, found in drugs like Zolpidem and Alpidem, is a significant target in medicinal chemistry. nih.govrsc.org Syntheses of imidazopyridines often involve the cyclization of 2-aminopyridine (B139424) derivatives with various partners. researchgate.netnih.gov The aniline group of this compound can be readily converted or used in reactions that lead to the formation of fused imidazole (B134444) rings, yielding pyridinyl- and fluoro-substituted imidazopyridine derivatives.

Similarly, this compound can be used to construct pyrimidine (B1678525) and triazine rings. The synthesis of novel pyrimidine derivatives is an active area of research for developing anti-fibrotic and antiviral agents. nih.govnih.gov The aniline moiety can react with diketones, ketoesters, or other suitable synthons to form a pyrimidine ring. The development of fluorinated pyrimidines is of particular interest, and methods for the selective fluorination of aminopyrimidines have been developed, highlighting the importance of such structures. rsc.org The presence of the pyridine and fluoro groups on the aniline precursor allows for the creation of highly functionalized and potentially potent pyrimidine and triazine-based compounds.

Biphenyl (B1667301) amine and related bi-aryl structures are important motifs in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen. mdpi.com The synthesis of these structures often relies on cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.

This compound is an excellent candidate for these transformations. The pyridine ring can undergo coupling with a second aryl group, or a halo-substituted version of the aniline could be coupled with an arylboronic acid. This leads to the formation of complex biphenyl amine derivatives where the fluorine atom and the amine group can modulate the compound's biological activity and physical properties. Research has demonstrated the synthesis of 5-aryl-2,2′-bipyridines that incorporate fluorinated aniline residues, creating "push-pull" fluorophores with interesting photophysical properties. researchgate.net This highlights the utility of fluorinated anilines in constructing functional bi-aryl systems.

Triazole rings are prized in medicinal chemistry for their metabolic stability, hydrogen bonding capacity, and their role as bioisosteres for amide bonds. mdpi.comnih.gov The formation of molecular hybrids containing a triazole moiety is a common strategy to combine different pharmacophores. The most prevalent method for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." nih.govbeilstein-journals.org

The aniline group of this compound can be readily converted into an azide (B81097) group via diazotization followed by substitution with sodium azide. This resulting azide precursor can then be reacted with a variety of terminal alkynes to generate a library of 1,4-disubstituted 1,2,3-triazole hybrids. researchgate.net These hybrid molecules would incorporate the fluoro-pyridinyl-phenyl scaffold, potentially leading to novel compounds with neurotropic or other therapeutic activities. nih.gov The synthesis of azirine-triazole hybrids further showcases the versatility of using azide precursors to build complex heterocyclic systems. rsc.org

Beyond fused systems, this compound is instrumental in creating novel, highly substituted pyridine and pyrimidine derivatives. nih.govnih.gov The existing pyridine ring can be functionalized further, or the entire molecule can be used as a building block in more complex syntheses. For example, the development of pyridyne precursors has opened new avenues for synthesizing substituted pyridines through nucleophilic trapping or cycloaddition reactions. sigmaaldrich.com

The synthesis of 2-(pyridin-2-yl) pyrimidine derivatives has been explored for anti-fibrosis activity, demonstrating the value of combining these two heterocyclic rings. nih.gov By using this compound as a starting material, chemists can introduce a fluoro-phenyl substituent, a modification known to enhance biological activity. Silver-promoted fluorination has been successfully used to create 5-fluoro-2-aminopyrimidine derivatives, which were then used in the synthesis of a fluorinated analog of the cancer drug Imatinib. rsc.org This underscores the importance of fluorinated pyridine and pyrimidine building blocks in drug development.

Aryl ureas are a significant class of compounds in drug discovery, known for their ability to act as kinase inhibitors and engage in potent hydrogen bonding interactions with protein targets. The synthesis of urea (B33335) derivatives of 2-aryl-benzothiazol-5-amines has led to promising drug candidates for human African trypanosomiasis. nih.gov

The primary amine of this compound provides a direct route to aryl urea derivatives. This transformation is typically achieved by reacting the aniline with an appropriate isocyanate or by using phosgene (B1210022) equivalents followed by the addition of another amine. The resulting urea compounds would feature the distinct fluoro-phenyl-pyridinyl moiety, offering a unique structural framework for exploring new therapeutic agents, particularly in oncology and infectious diseases.

Strategies for Enhancing Molecular Properties through Fluorine Incorporation

The strategic incorporation of fluorine into molecular structures is a well-established and powerful tool in modern chemical research, particularly in the fields of medicinal chemistry and materials science. crescentchemical.comsigmaaldrich.com The unique properties of the fluorine atom, being the most electronegative element and having a relatively small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allow for its introduction to profoundly influence the characteristics of a parent molecule without causing significant steric alterations. sigmaaldrich.comnih.gov

Key strategies for leveraging fluorine to enhance molecular properties include:

Modulation of Physicochemical Properties : The high electronegativity of fluorine can alter the electronic properties of a molecule. sigmaaldrich.com This inductive effect can influence the acidity or basicity (pKa) of nearby functional groups, which can be crucial for molecular interactions and solubility. crescentchemical.com Furthermore, fluorination can increase the lipophilicity of a compound, which can enhance its ability to permeate biological membranes. crescentchemical.comnih.gov This is a critical factor in the design of bioactive molecules.

Enhancement of Binding Affinity : The substitution of hydrogen with fluorine can lead to more favorable interactions with biological targets, such as proteins and enzymes. sigmaaldrich.comnih.gov Fluorine can participate in electrostatic interactions, hydrogen bonds (acting as a weak hydrogen bond acceptor), and dipole-dipole interactions that would not be possible with hydrogen. crescentchemical.com These additional non-covalent interactions can significantly increase the binding affinity and selectivity of a molecule for its target. sigmaaldrich.com For instance, the replacement of a C-H group with a C-F group can be achieved without a major size increase in the molecule, allowing for a better fit into a protein's binding pocket. nih.gov

Conformational Control : The introduction of fluorine can influence the preferred conformation of a molecule through stereoelectronic effects, such as the gauche effect. This can lock the molecule into a specific three-dimensional shape that is more favorable for binding to a receptor. crescentchemical.com

The following table summarizes the primary effects of incorporating fluorine into organic molecules for property enhancement.

| Property Affected | Consequence of Fluorine Incorporation | Scientific Rationale |

| Metabolic Stability | Increased resistance to oxidative metabolism | The Carbon-Fluorine (C-F) bond is stronger than the Carbon-Hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage. crescentchemical.comnih.gov |

| Lipophilicity | Generally increased | The high electronegativity of fluorine can alter the molecule's surface polarity and interactions with lipid environments. crescentchemical.comnih.gov |

| Binding Affinity | Enhanced interaction with biological targets | Fluorine can engage in unique non-covalent interactions, including hydrogen bonds and dipole interactions, and can improve the electrostatic complementarity to a binding site. sigmaaldrich.com |

| Acidity/Basicity (pKa) | Modified pKa of adjacent functional groups | The strong electron-withdrawing inductive effect of fluorine alters the electron density of the molecule, influencing the acidity or basicity of nearby groups. crescentchemical.comsigmaaldrich.com |

| Molecular Conformation | Controlled molecular geometry | Stereoelectronic effects, such as the gauche effect, can stabilize specific conformers that may be more biologically active. crescentchemical.com |

These strategies highlight the versatility of fluorine in molecular design. The decision of where and how to incorporate fluorine into a molecule like this compound is a rational process aimed at optimizing its properties for a specific application. sigmaaldrich.com

Application in the Design and Synthesis of Precursors for Advanced Functional Organic Materials

The chemical scaffold of this compound, which combines a fluorinated aniline ring with a pyridine moiety, makes it a valuable and versatile building block for the synthesis of precursors for advanced functional organic materials. While direct applications in final materials are a subject of ongoing research, its utility is evident in its potential to be elaborated into more complex structures with tailored electronic and photophysical properties.

The primary application of this compound lies in its role as a precursor, where its distinct functional groups—the nucleophilic amine, the electron-rich aniline ring modified by an electron-withdrawing fluorine atom, and the electron-deficient pyridine ring—can be selectively functionalized. This multi-functionality allows for its use in constructing larger, conjugated systems essential for organic electronics and photonics.

Research on structurally similar compounds demonstrates the potential applications for derivatives of this compound:

Synthesis of Complex Heterocyclic Systems : The aniline and pyridine groups are common starting points for building fused heterocyclic systems. For example, derivatives of 2-aminopyridine are used to synthesize quinolone and pyridopyrimidinone structures. researchgate.net These types of extended aromatic systems are investigated for their electronic properties and potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine atom in the this compound backbone can be used to fine-tune the energy levels (HOMO/LUMO) of the resulting materials, which is a critical parameter for efficient charge injection and transport.

Role as a Directing Group in Synthesis : The fundamental structure of an aniline connected to a nitrogen-containing heterocycle is known to be effective in directing chemical reactions. For instance, 2-(pyridin-2-yl)aniline (B1331140) has been designed as a removable directing group to facilitate C-H bond amination, a powerful reaction for creating complex amines. rsc.org Similarly, the related compound 2-fluoro-6-(pyrimidin-5-yl)aniline serves as a temporary directing group for achieving site-selective C-H functionalization. sigmaaldrich.comsigmaaldrich.com This capability allows for the precise construction of complex molecular architectures from simple starting materials, a key process in the development of novel functional materials.

Precursors for Bioactive Molecules and Imaging Agents : Fluorinated pyridines are key components in many positron emission tomography (PET) imaging agents. acs.org The synthesis of various 2-fluoropyridines from pyridine N-oxides highlights the importance of this class of compounds. acs.org The structure of this compound makes it a potential precursor for novel PET tracers or other bioactive molecules where the fluorine atom can serve both to modulate biological activity and as a site for radiolabeling with ¹⁸F.

The table below shows related heterocyclic building blocks and their documented applications in the synthesis of more complex functional molecules.

| Building Block | Documented Application | Relevance to this compound |

| 2-Amino-5-fluoropyridine | Intermediate for the synthesis of peptide deformylase inhibitors. researchgate.net | Demonstrates the utility of the fluoro-amino-pyridine scaffold in synthesizing biologically active compounds. |

| 2-(Pyridin-2-yl)aniline | Removable directing group for C–H bond amination. rsc.org | Shows the potential of the pyridinyl-aniline framework to control complex synthetic transformations. |

| 2-Fluoro-6-(pyrimidin-5-yl)aniline | Temporary directing group for meta-selective C-H functionalization. sigmaaldrich.comsigmaaldrich.com | Highlights the role of similar fluorinated bi-aryl amines in facilitating the synthesis of precisely substituted aromatic compounds. |

| Pyridine-2,6-dicarboxamides | Used in the design of functional materials like sensors and coordination complexes. mdpi.com | Illustrates how pyridine-based structures can be elaborated into materials with specific functions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-(pyridin-3-yl)aniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between a fluorinated aryl boronic acid and a pyridinyl halide. For example, in a related synthesis (Reference Example 42, EP 4 374 877 A2), the target compound’s analog was prepared using tetrahydrofuran (THF) as the solvent, tripotassium phosphate as a base, and methyl 3-chloro-3-oxopropanoate as an electrophile. Reaction optimization includes:

- Temperature control (room temperature for 10 minutes post-addition).

- Use of ethyl acetate/water for extraction to isolate the organic layer.

- Purification via reduced-pressure concentration .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Adjust equivalents of coupling partners to mitigate steric hindrance from the pyridine ring.

Q. How can analytical techniques like LC-MS and HPLC confirm the structure and purity of this compound?

- Methodological Answer :

- LC-MS : Use electrospray ionization (ESI+) to detect the [M+H]+ ion. For a related compound, a molecular ion peak at m/z 407 was observed .

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid). A retention time of 0.81 minutes under SQD-FA05 conditions can serve as a benchmark .

- Data Table :

| Technique | Column/Parameters | Key Data |

|---|---|---|

| LC-MS | ESI+ | m/z 407 [M+H]+ |

| HPLC | C18, 0.1% FA | RT: 0.81 min |

Q. What are the stability challenges in storing this compound, and how can they be mitigated?

- Methodological Answer :

- Light Sensitivity : Fluorinated anilines are prone to photodegradation. Store in amber vials at –20°C under inert gas (N₂ or Ar) .

- Moisture Sensitivity : The amine group may hydrolyze. Use molecular sieves in storage containers and avoid aqueous workups unless necessary .

Advanced Research Questions

Q. How do substituent positions on the pyridine ring influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The meta-positioned pyridine nitrogen directs electrophilic substitution, while the fluorine’s electron-withdrawing nature deactivates the aryl ring. Computational modeling (DFT) can predict charge distribution.

- Reactivity : Substituents like trifluoromethyl groups (e.g., in 2-Fluoro-5-(trifluoromethyl)aniline, CAS 535-52-4) increase steric bulk, requiring Pd catalysts with high turnover (e.g., XPhos Pd G3) .

Q. What experimental designs are suitable for studying the photocatalytic degradation of this compound under simulated environmental conditions?

- Methodological Answer :

- Box-Behnken Design : Optimize variables like catalyst load (e.g., MnFe₂O₄/Zn₂SiO₄), pH, and UV intensity. For aniline derivatives, a 3-level design with ANOVA analysis effectively identifies significant factors .

- Degradation Pathways : Use GC-MS or HPLC to track intermediates (e.g., catechol derivatives) and propose pathways via isotopic labeling or enzyme inhibition studies .

Q. How can crystallographic data and computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Crystallography : Resolve the crystal structure to identify hydrogen-bonding motifs (e.g., N–H⋯N interactions with pyridine). For a related compound, the dihedral angle between the pyridine and benzene rings was critical for stacking interactions .

- Docking Studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinase inhibitors). Correlate calculated binding energies (ΔG) with in vitro IC₅₀ values from assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.